molecular formula C10H9ClO3 B15368692 2-Acetyl-4-methoxybenzoyl chloride CAS No. 257952-48-0

2-Acetyl-4-methoxybenzoyl chloride

Cat. No.: B15368692
CAS No.: 257952-48-0
M. Wt: 212.63 g/mol
InChI Key: CHZYCAXSJJIXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4-methoxybenzoyl chloride is a substituted benzoyl chloride derivative featuring a methoxy group at the para position (C-4) and an acetyl group at the ortho position (C-2) relative to the carbonyl chloride functional group. The acetyl group enhances steric bulk and electron-withdrawing effects, which may influence solubility, stability, and reaction kinetics compared to simpler benzoyl chlorides.

Properties

CAS No.

257952-48-0

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

2-acetyl-4-methoxybenzoyl chloride

InChI

InChI=1S/C10H9ClO3/c1-6(12)9-5-7(14-2)3-4-8(9)10(11)13/h3-5H,1-2H3

InChI Key

CHZYCAXSJJIXHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-acetyl-4-methoxybenzoyl chloride, we compare it with four related compounds: 4-methoxybenzoyl chloride, 2-methylbenzoyl chloride, 4-methoxyphenacyl chloride, and 4-methoxyacetophenone. Key differences in substituents, functional groups, and physicochemical properties are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Weight (g/mol) Substituents Functional Group Melting Point (°C) Boiling Point (°C) CAS RN Key Applications
This compound 212.63 (calculated) 4-OCH₃, 2-COCH₃ Acyl chloride N/A N/A N/A Hypothetical synthetic intermediate
4-Methoxybenzoyl chloride 170.59 4-OCH₃ Acyl chloride 98–100 213 100-07-2 Pharmaceutical intermediates
2-Methylbenzoyl chloride 154.59 2-CH₃ Acyl chloride N/A 213 933-88-0 Polymer synthesis
4-Methoxyphenacyl chloride 184.61 4-OCH₃, phenacyl (COCH₂Cl) Acyl chloride 98–100 N/A 2196-99-8 Photoremovable protecting groups
4-Methoxyacetophenone 150.19 4-OCH₃, acetyl (COCH₃) Ketone 36–38 295 100-09-4 Fragrance, drug precursor

Key Findings

Functional Group Influence: The acyl chloride group in this compound and its analogues confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling peptide coupling or esterification. In contrast, 4-methoxyacetophenone’s ketone group is less reactive but useful in condensation reactions .

Substituent Effects :

  • Electron-donating methoxy groups (para position) enhance resonance stabilization of the aromatic ring but reduce electrophilicity at the carbonyl carbon. This effect is partially counteracted by the electron-withdrawing acetyl group in this compound, which could increase electrophilicity .
  • Ortho-substituted derivatives (e.g., 2-methylbenzoyl chloride) exhibit lower melting points and altered solubility due to reduced molecular symmetry compared to para-substituted analogues .

Thermal Stability :

  • 4-Methoxybenzoyl chloride and 2-methylbenzoyl chloride share similar boiling points (~213°C), suggesting comparable volatility despite differing substituents .
  • 4-Methoxyphenacyl chloride’s higher molecular weight (184.61 g/mol) correlates with its solid state at room temperature (mp 98–100°C) .

Applications: 4-Methoxybenzoyl chloride is widely used to synthesize anti-inflammatory agents and herbicides . 4-Methoxyacetophenone serves as a precursor to sunscreens and antifungal agents due to its UV-absorbing properties . this compound’s hypothetical applications could include specialty polymer crosslinking or prodrug synthesis, leveraging its dual substituents for tailored reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.